molecular formula C12H4Cl2F6N4OSe B12381740 Gaba-IN-1

Gaba-IN-1

Cat. No.: B12381740
M. Wt: 484.1 g/mol
InChI Key: CSNLDDVVPITZTL-UHFFFAOYSA-N
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Description

Gaba-IN-1 is a compound known for its significant role in the modulation of gamma-aminobutyric acid (GABA) receptors. Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the central nervous system of mammals. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gaba-IN-1 typically involves the decarboxylation of glutamic acid, catalyzed by the enzyme glutamate decarboxylase. This process can be carried out under various conditions, including the use of specific pH levels and temperatures to optimize the yield of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes involving microorganisms that naturally produce gamma-aminobutyric acid. These microorganisms are cultured in controlled environments to maximize the production of this compound. The fermentation medium usually contains glucose, potassium dihydrogen phosphate, magnesium sulfate, ammonium sulfate, and other nutrients to support microbial growth and gamma-aminobutyric acid production .

Chemical Reactions Analysis

Types of Reactions: Gaba-IN-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form succinic semialdehyde.

    Reduction: It can be reduced to form gamma-hydroxybutyric acid.

    Substitution: this compound can participate in substitution reactions where its amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under specific conditions to achieve substitution reactions.

Major Products:

    Oxidation: Succinic semialdehyde.

    Reduction: Gamma-hydroxybutyric acid.

    Substitution: Various substituted gamma-aminobutyric acid derivatives.

Scientific Research Applications

Gaba-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Gaba-IN-1 exerts its effects by binding to gamma-aminobutyric acid receptors, specifically the gamma-aminobutyric acid A and gamma-aminobutyric acid B receptors. This binding modulates ion channels, leading to the hyperpolarization of the cell membrane and the inhibition of action potential transmission. The primary molecular targets are the gamma-aminobutyric acid receptors, and the pathways involved include the modulation of chloride ion channels and the reduction of neuronal excitability .

Comparison with Similar Compounds

Uniqueness of Gaba-IN-1: this compound is unique in its specific binding affinity and modulatory effects on gamma-aminobutyric acid receptors. Unlike other gamma-aminobutyric acid analogues, this compound has been shown to have a distinct profile in terms of its efficacy and safety in modulating neuronal excitability and neurotransmission.

Properties

Molecular Formula

C12H4Cl2F6N4OSe

Molecular Weight

484.1 g/mol

IUPAC Name

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylseleninyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C12H4Cl2F6N4OSe/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2

InChI Key

CSNLDDVVPITZTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[Se](=O)C(F)(F)F)N)Cl)C(F)(F)F

Origin of Product

United States

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